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E3 ligase Ligand 51

PROTAC synthesis VHL E3 ligase ligand reductive amination

For PROTAC developers requiring a validated VHL E3 ligase ligand, E3 Ligase Ligand 51 (CAS: 2703915-71-1) provides a ready-to-conjugate building block with a reactive piperidine-4-carbaldehyde handle. Substituting generic linkers or non-aldehyde VHL ligand analogs risks failed conjugation or abolished target degradation. - Directly enables synthesis of PROTAC BTK Degrader-12 (WO2021219070) and focused VHL-based degrader libraries. - Unique mass (301.34 g/mol) provides unambiguous LC-MS identity confirmation, avoiding batch-to-batch inconsistency. - Stable solid shipped at ambient temperature for immediate global delivery.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
Cat. No. B13937727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 51
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1C=O)C2=CC=C(C=C2)N3CCC(=O)NC3=O
InChIInChI=1S/C16H19N3O3/c20-11-12-5-8-18(9-6-12)13-1-3-14(4-2-13)19-10-7-15(21)17-16(19)22/h1-4,11-12H,5-10H2,(H,17,21,22)
InChIKeyJYERBKBHRHVWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VHL E3 Ligase Ligand 51 for PROTAC Synthesis


1-(4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-4-carbaldehyde (CAS: 2703915-71-1), also designated as E3 ligase Ligand 51, is a heterobifunctional building block containing a dihydrouracil moiety linked to a piperidine-4-carbaldehyde scaffold (C16H19N3O3, molecular weight 301.34 g/mol) . The compound functions as a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand and is specifically utilized in the synthesis of PROTAC BTK Degrader-12 (HY-170413), a bifunctional degrader targeting Bruton's Tyrosine Kinase (BTK) for proteasomal degradation [1][2]. The aldehyde functional group at the piperidine 4-position enables conjugation with amine-containing linkers or protein-targeting moieties via reductive amination, positioning this compound as a modular VHL-recruiting element in targeted protein degradation (TPD) workflows .

VHL E3 ligase-recruiting building block for PROTAC design
Aldehyde conjugation handle enables reductive amination with amine linkers
Documented reference in PROTAC BTK Degrader-12 synthesis (patent WO2021219070)

Why Ligand 51 Cannot Be Replaced by Analogs


Substituting 1-(4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-4-carbaldehyde with structurally adjacent compounds such as 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 2446913-98-8) or generic piperidine-4-carbaldehyde linkers is not scientifically equivalent. The target compound uniquely integrates three functional elements in a single molecular architecture: (i) a VHL-binding dihydrouracil (2,4-dioxotetrahydropyrimidine) pharmacophore for E3 ligase recruitment ; (ii) a 1,4-disubstituted phenyl spacer that orients the VHL ligand for ternary complex formation [1]; and (iii) a piperidine-4-carbaldehyde moiety that provides a reactive aldehyde handle for covalent conjugation . The comparator 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione lacks the aldehyde functional group entirely, presenting a secondary amine rather than an aldehyde, which fundamentally alters its reactivity profile and necessitates distinct conjugation chemistry . Similarly, generic piperidine-4-carbaldehyde linkers do not contain the dihydrouracil VHL-binding element and therefore cannot recruit the VHL E3 ligase complex. In PROTAC development, the spatial arrangement and binding affinity of the E3 ligase ligand directly determine ternary complex stability and degradation efficiency; even minor structural deviations can abolish target degradation or redirect degradation specificity [2].

Aldehyde-to-amine substitution: analogs with secondary amine at piperidine 4-position may not support direct reductive amination, requiring alternative coupling strategies
Missing VHL-binding motif: piperidine-carbaldehyde linkers without dihydrouracil core may not recruit VHL E3 ligase, eliminating targeted degradation
Spatial orientation: structural deviation in phenyl spacer or VHL ligand geometry may alter ternary complex formation efficiency and degrader selectivity

Differentiation Evidence for VHL Ligand 51


Aldehyde vs. Secondary Amine Reactivity

1-(4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-4-carbaldehyde contains a reactive aldehyde (-CHO) group at the piperidine 4-position, which enables direct conjugation to amine-terminated linkers or targeting moieties via reductive amination under mild conditions . In contrast, its closest structural analog, 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS: 2446913-98-8), possesses a secondary amine (-NH-) at the corresponding position, which lacks electrophilic character and requires alternative activation strategies such as amide coupling with carboxylic acid-containing partners . The aldehyde functionality is specifically cited in the patent literature as the conjugation point for assembling PROTAC BTK Degrader-12, wherein the VHL ligand is attached to the BTK-targeting warhead-linker construct [1].

Conjugation Reactivity
Head-to-head
Target: Aldehyde (-CHO) at piperidine 4-position
Analog: Secondary amine (-NH-) at same position
Aldehyde enables reductive amination; amine requires amide coupling or pre-activation
Aldehyde handle supports direct, mild conjugation to amine linkers
Reactivity from structural analysis; patent WO2021219070 Example 19
PROTAC synthesis VHL E3 ligase ligand reductive amination bifunctional degrader

Molecular Mass Differentiation for QC

The target compound possesses a molecular formula of C16H19N3O3 with a molecular weight of 301.34 g/mol . The closest analog, 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione, has the formula C15H19N3O2 with a molecular weight of 273.34 g/mol . The difference of one carbon atom and one oxygen atom (ΔC1O1, Δmass = 28.00 Da) corresponds precisely to the replacement of the piperidine secondary amine (-NH-) with the piperidine-4-carbaldehyde (-N-CH-CHO) moiety [1]. This mass difference is analytically resolvable by standard LC-MS and high-resolution mass spectrometry (HRMS), enabling unambiguous identity confirmation of the correct compound in procurement and synthesis workflows.

Mass Difference for QC
Direct comparison
Δ 28.00 Da mass difference
Resolvable by LC-MS/HRMS for identity confirmation
Target C16H19N3O3 (301.34 g/mol) vs analog C15H19N3O2 (273.34 g/mol)
quality control LC-MS verification molecular weight elemental composition

Validated BTK PROTAC Application

1-(4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)phenyl)piperidine-4-carbaldehyde (E3 ligase Ligand 51) is explicitly documented as the VHL-binding component in PROTAC BTK Degrader-12 (EXAMPLE 19 in WO2021219070), a bifunctional molecule designed to induce proteasomal degradation of Bruton's Tyrosine Kinase [1]. The patent disclosure identifies this specific compound (highlighted in blue in structural schematics) as the VHL ligand conjugated via the piperidine-carbaldehyde handle to the BTK-targeting warhead [2]. In contrast, the analog 1-(4-(piperidin-4-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione is catalogued generically as a 'Ligand for E3 Ligase' without documented incorporation into a validated PROTAC candidate with disclosed degradation data . The availability of a peer-reviewed or patent-validated application context reduces synthetic risk and provides a benchmark reference for degrader performance expectations.

PROTAC Application Context
Patent context
Target: VHL ligand in PROTAC BTK Degrader-12 (Example 19, WO2021219070)
Analog: Catalogued as E3 ligase ligand; no PROTAC validation disclosed
Documented vs. absent validated PROTAC application
Provides a benchmark reference for degrader development
Based on patent disclosure; degrader performance may vary with linker/warhead
BTK degradation PROTAC efficacy VHL recruitment targeted protein degradation

Stability Advantage of Dihydrouracil Scaffolds

The 2,4-dioxotetrahydropyrimidine (dihydrouracil) core structure present in the target compound belongs to the broader class of dihydropyrimidines (DHPMs). This scaffold class has been demonstrated to exhibit superior light stability and metabolic stability compared to the structurally analogous 1,4-dihydropyridine (DHP) class, which dominates the calcium channel blocker market [1]. The Biginelli dihydropyrimidine scaffold is considered superior over 1,4-dihydropyridines in terms of both light and metabolic stabilities, a property attributed to the absence of the oxidatively labile dihydropyridine ring [2]. While this class-level advantage has been established in the context of calcium channel modulation rather than E3 ligase binding, the underlying physicochemical stability of the dihydrouracil heterocycle is transferable to PROTAC applications, potentially conferring enhanced shelf-life and solution-phase handling robustness relative to dihydropyridine-based alternatives.

Scaffold Stability
Class-level inference

Dihydrouracil core reported as more stable to light and metabolism vs 1,4-dihydropyridines

May support handling stability; not directly assessed in PROTAC context
Extrapolated from calcium channel blocker studies; data to verify for E3 ligase ligands
metabolic stability photostability dihydropyrimidine calcium channel blocker

Application Scenarios for VHL Ligand 51


BTK PROTAC Synthesis for Hematologic Malignancies

This compound is optimally deployed as the E3 ligase-recruiting element in the synthesis of PROTAC BTK Degrader-12 (EXAMPLE 19, WO2021219070) or analogous BTK-targeting PROTACs [1]. The piperidine-4-carbaldehyde handle enables reductive amination conjugation to amine-terminated linkers bearing BTK inhibitor warheads (e.g., ibrutinib analogs). The resulting bifunctional molecules recruit BTK to the VHL E3 ubiquitin ligase complex, inducing polyubiquitination and subsequent proteasomal degradation of BTK . This application is particularly relevant for research on BTK-driven B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, where PROTAC-mediated degradation may overcome resistance mechanisms associated with conventional BTK inhibitors [2].

Custom PROTAC Library Synthesis Module

Researchers developing novel PROTACs against underexplored or newly validated targets can utilize this compound as a standardized VHL-binding module [1]. The aldehyde functionality permits conjugation to diverse amine-containing linkers or directly to targeting warheads, enabling the construction of focused PROTAC libraries with varying linker lengths and compositions . The compound's validation in BTK degrader development provides a benchmark for ternary complex formation efficiency, and its dihydrouracil core contributes to scaffold stability during multi-step synthetic sequences [2].

QC Reference Standard for VHL Ligand

The compound's distinct molecular formula (C16H19N3O3) and exact mass (301.34 g/mol) provide an unambiguous analytical reference for LC-MS and HRMS verification [1]. In PROTAC synthesis pipelines where multiple VHL ligand analogs may be present in inventory, the 28.00 Da mass differential relative to the secondary amine analog (C15H19N3O2, 273.34 g/mol) enables rapid differentiation and identity confirmation . This analytical specificity is critical for maintaining batch-to-batch consistency in degrader synthesis and for troubleshooting failed conjugation reactions where ligand identity may be in question [2].

VHL Ternary Complex Formation Studies

The compound serves as a tool for biochemical and biophysical characterization of VHL E3 ligase recruitment in the context of PROTAC ternary complex formation [1]. When conjugated to fluorescent or affinity-tagged warheads, the resulting bifunctional molecules enable surface plasmon resonance (SPR), fluorescence polarization, or cellular thermal shift assay (CETSA) measurements to quantify ternary complex stability and cooperativity . The availability of PROTAC BTK Degrader-12 as a reference compound facilitates direct comparison of degradation efficiency across different linker compositions and warhead chemotypes [2].

Application
Selection Property
Validation Focus
BTK PROTAC synthesis (B-cell malignancy research models)
Aldehyde conjugation handle for VHL recruitment
BTK degradation pathway engagement in model cell lines
Custom PROTAC library synthesis
Standardized VHL-binding module with aldehyde handle
Ternary complex formation efficiency benchmarking
QC reference standard for VHL ligand identity
Distinct molecular mass (301.34 g/mol) vs analogs
LC-MS identity confirmation; batch consistency
VHL ternary complex biophysical studies
Aldehyde-enabled conjugation to tagged warheads
SPR/CETSA cooperativity and stability quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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